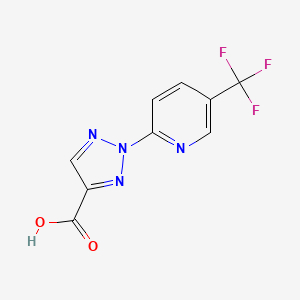
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a triazole ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group. This can be achieved through various methods, including the use of trifluoromethylation reagents.
Construction of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling of the Rings: The pyridine and triazole rings are then coupled together using appropriate coupling reagents and conditions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine and triazole rings can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylates or other oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine or triazole rings.
Aplicaciones Científicas De Investigación
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The carboxylic acid group can participate in various biochemical reactions, further influencing the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.
2-(5-(Chloromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological effects.
2-(5-(Methyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the trifluoromethyl group in 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H5F3N4O2 |
|---|---|
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)5-1-2-7(13-3-5)16-14-4-6(15-16)8(17)18/h1-4H,(H,17,18) |
Clave InChI |
UEMBGRNVKJMMAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)N2N=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
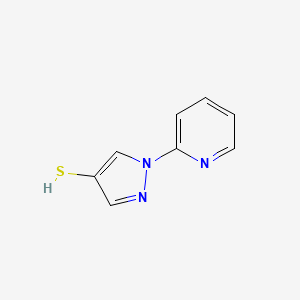
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11791998.png)
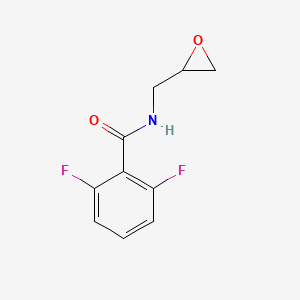

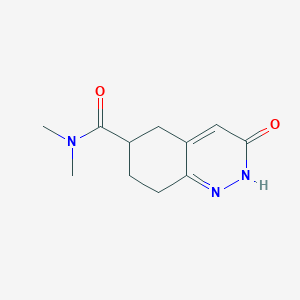
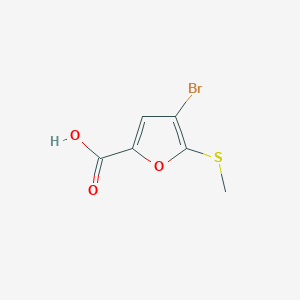
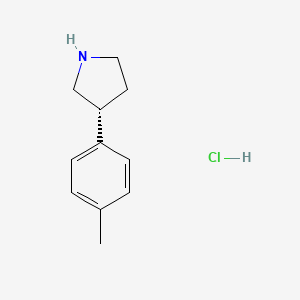
![(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792014.png)
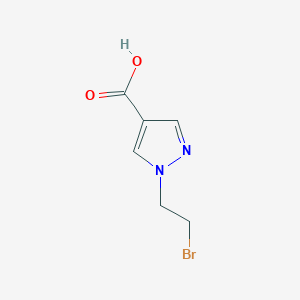
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)
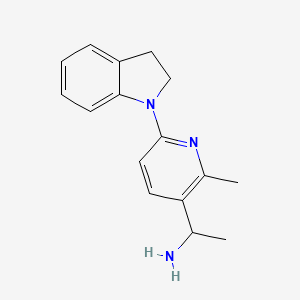
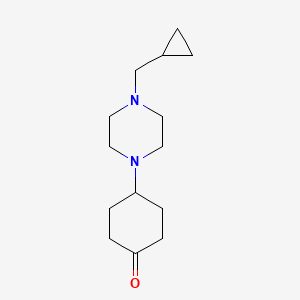
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11792029.png)
